
3'-Cyano-3-(1,3-dioxan-2-YL)propiophenone
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Overview
Description
3’-Cyano-3-(1,3-dioxan-2-YL)propiophenone is an organic compound with the molecular formula C14H15NO3 and a molecular weight of 245.28 g/mol . It is characterized by the presence of a cyano group, a dioxane ring, and a propiophenone moiety. This compound is used primarily in research and development settings, particularly in the fields of organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Cyano-3-(1,3-dioxan-2-YL)propiophenone typically involves the reaction of 3-(1,3-dioxan-2-yl)propiophenone with a cyanating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the cyanation process .
Industrial Production Methods
While specific industrial production methods for 3’-Cyano-3-(1,3-dioxan-2-YL)propiophenone are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3’-Cyano-3-(1,3-dioxan-2-YL)propiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
3’-Cyano-3-(1,3-dioxan-2-YL)propiophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the development of biochemical assays and as a probe in studying enzyme activities.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor in drug synthesis.
Industry: It is utilized in the development of new materials, including polymers and advanced composites, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3’-Cyano-3-(1,3-dioxan-2-YL)propiophenone involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The dioxane ring provides structural stability and can influence the compound’s reactivity. The propiophenone moiety can undergo various transformations, contributing to the compound’s versatility in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3’-Chloro-3-(1,3-dioxan-2-yl)propiophenone:
4’-Azetidinomethyl-3,5-dimethylbenzophenone: This compound features an azetidine ring and methyl groups, offering different chemical properties and uses.
Uniqueness
3’-Cyano-3-(1,3-dioxan-2-YL)propiophenone is unique due to the presence of the cyano group, which imparts distinct reactivity compared to similar compounds
Properties
IUPAC Name |
3-[3-(1,3-dioxan-2-yl)propanoyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c15-10-11-3-1-4-12(9-11)13(16)5-6-14-17-7-2-8-18-14/h1,3-4,9,14H,2,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIWAIAJDKHREO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646043 |
Source
|
Record name | 3-[3-(1,3-Dioxan-2-yl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-70-2 |
Source
|
Record name | 3-[3-(1,3-Dioxan-2-yl)-1-oxopropyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898756-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[3-(1,3-Dioxan-2-yl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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